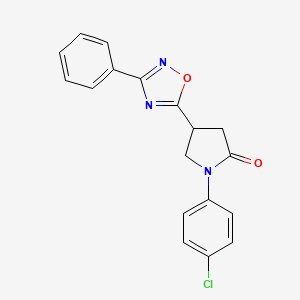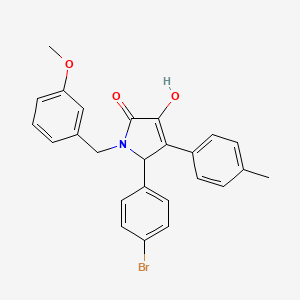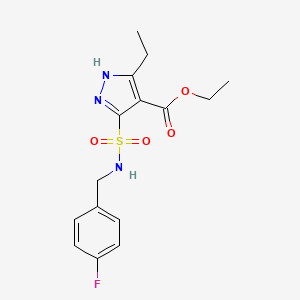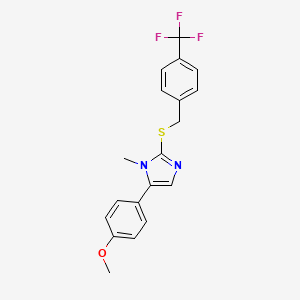![molecular formula C24H29N5O4S B11272882 5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide](/img/structure/B11272882.png)
5-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperazine ring, a pyrazole ring, and sulfonamide functionality, making it a valuable molecule in various fields of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE typically involves multiple steps, including the formation of the piperazine and pyrazole rings, followed by sulfonamide formation. Common reagents used in these reactions include dimethylphenylpiperazine, ethoxyphenyl compounds, and sulfonyl chlorides. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dimethylphenyl)piperazine: Known for its use in biological studies.
Hydrazine-coupled pyrazoles: Studied for their antileishmanial and antimalarial activities.
Uniqueness
5-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE is unique due to its combination of piperazine, pyrazole, and sulfonamide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C24H29N5O4S |
|---|---|
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
3-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C24H29N5O4S/c1-4-33-20-8-6-19(7-9-20)27-34(31,32)23-16-21(25-26-23)24(30)29-13-11-28(12-14-29)22-10-5-17(2)15-18(22)3/h5-10,15-16,27H,4,11-14H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
TZOVJWXQYRSTCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-3-hydroxy-1-[4-(methylsulfanyl)benzyl]-4-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11272806.png)

![N-(4-fluorobenzyl)-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272818.png)


![1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B11272828.png)
![N-(3-methoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11272845.png)
![N-(2,4-dimethoxybenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11272850.png)

![N-(4-phenylbutan-2-yl)-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11272859.png)

![5-{[4-(benzyloxy)phenyl]amino}-N-(2,6-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11272876.png)
![N-(2-Chlorophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11272890.png)
